molecular formula C17H20FN3OS B2442273 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105251-65-7

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide

Cat. No.: B2442273
CAS No.: 1105251-65-7
M. Wt: 333.43
InChI Key: RHGGDHFBOZWQGF-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
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Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a 4-fluorophenyl moiety linked via a thioether bond to a butanamide structure that is further substituted with a tetrahydrocyclopenta[c]pyrazol group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of compounds containing the 4-fluorophenyl group exhibit considerable antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that the thioether linkage may contribute to enhanced bioactivity .
  • Inhibition of Enzymatic Activity
    • Compounds structurally related to the target compound have been evaluated for their ability to inhibit specific enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses. The inhibition of this pathway can lead to therapeutic benefits in conditions characterized by excessive inflammation .
  • Cytotoxicity Studies
    • In vitro studies have demonstrated that certain analogs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits p38 MAPK activity
CytotoxicitySelective cytotoxicity in cancer cell lines

Case Studies

  • Case Study on Antimicrobial Effects
    A study evaluating the antimicrobial properties of similar thioether compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
  • Case Study on Cytotoxicity
    A recent investigation into the cytotoxic effects of structurally related compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent .

Research Findings

The biological activity of this compound is underpinned by its structural features that facilitate interaction with biological targets. Notably:

  • The fluorine substitution enhances binding affinity to target proteins.
  • The thioether linkage contributes to increased stability and bioavailability.
  • Ongoing research is focused on optimizing these compounds through structure-activity relationship (SAR) studies to improve efficacy and reduce toxicity.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-23-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGGDHFBOZWQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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